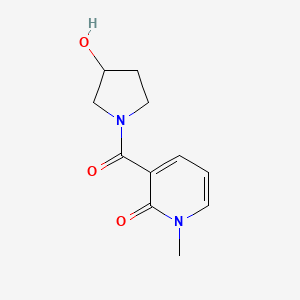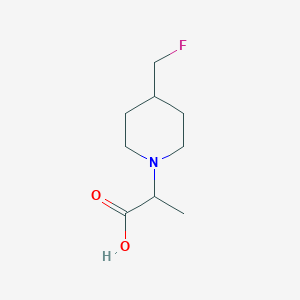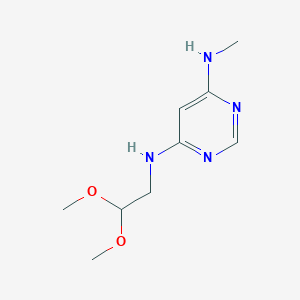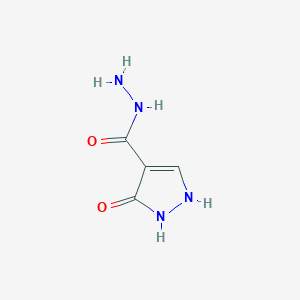
4-(chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole
Vue d'ensemble
Description
4-(Chloromethyl)-1-(2-fluoroethyl)-3-phenyl-1H-pyrazole, also known as CMFEP, is a pyrazole-based compound with a wide range of potential applications in the scientific research field. It has been used in a variety of laboratory experiments and studies, and has been found to be a promising compound for the development of new drugs and treatments.
Applications De Recherche Scientifique
Heterocyclic Compounds Synthesis
Pyrazole derivatives serve as valuable building blocks for synthesizing a wide range of heterocyclic compounds. The unique reactivity of such compounds facilitates the generation of versatile cynomethylene dyes and various classes of heterocycles under mild reaction conditions (Gomaa & Ali, 2020). This demonstrates the potential of pyrazole derivatives, including the compound , in the synthesis of new materials and dyes.
Medicinal Chemistry Applications
Pyrazole derivatives are extensively explored in medicinal chemistry due to their significant biological activities. These compounds exhibit a broad spectrum of pharmacological properties, including anticancer, analgesic, anti-inflammatory, and antimicrobial activities (Dar & Shamsuzzaman, 2015). The research on pyrazoline, a closely related compound, also underscores the interest in this moiety for anticancer applications, showcasing the potential of such derivatives in drug discovery and pharmaceutical development (Ray et al., 2022).
Antifungal Applications
In the context of agricultural research, pyrazole derivatives have been tested against Fusarium oxysporum, a pathogen causing Bayoud disease in date palms. Some compounds demonstrated significant antifungal activity, highlighting the potential of pyrazole derivatives in developing new antifungal agents (Kaddouri et al., 2022).
Optoelectronic Materials
The incorporation of pyrazole and related heterocycles into π-extended conjugated systems has been of great interest for the development of novel optoelectronic materials. These materials are explored for applications in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the versatility of pyrazole derivatives in material science (Lipunova et al., 2018).
Propriétés
IUPAC Name |
4-(chloromethyl)-1-(2-fluoroethyl)-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2/c13-8-11-9-16(7-6-14)15-12(11)10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNWKWMWVCSPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



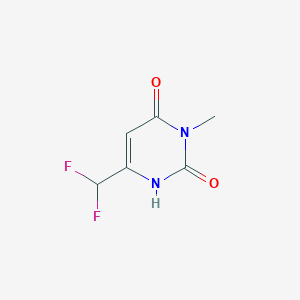
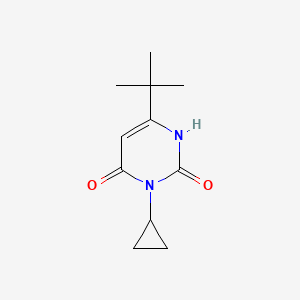
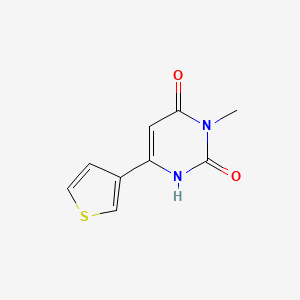

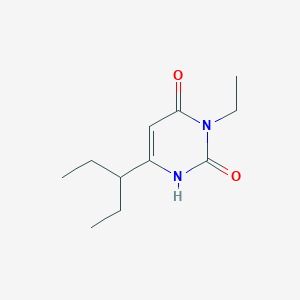
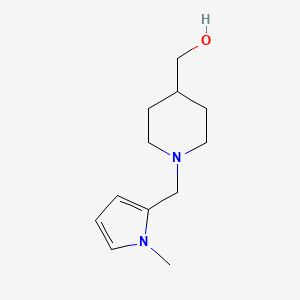
![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482469.png)


